molecular formula C8H7ClF3N B13115609 2-Chloro-6-(2,2,2-trifluoroethyl)aniline

2-Chloro-6-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13115609
M. Wt: 209.59 g/mol
InChI Key: HLKVJMIYZLFETO-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative engineered for advanced chemical synthesis and drug discovery. This compound features a benzene ring substituted with a chlorine atom and a 2,2,2-trifluoroethyl group attached to the amine nitrogen. The strategic incorporation of these electron-withdrawing groups creates a unique electronic profile that influences the compound's reactivity, solubility, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science . This aniline derivative serves as a key synthetic intermediate for constructing more complex molecules. Its structure is analogous to cores found in bioactive compounds, suggesting potential in developing new therapeutic agents. The trifluoroethyl group attached to the nitrogen is a notable pharmacophore, often incorporated to enhance a molecule's ability to penetrate biological membranes and interact with target proteins . Researchers can utilize the aromatic amine and chloro substituents for various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to build diverse chemical libraries . While direct biological data for this specific compound may be limited, its structural framework is highly relevant. Related N-(2,2,2-trifluoroethyl)aniline derivatives are established precursors in pharmaceutical development, such as in the synthesis of anxiolytic drugs like Quazepam . Furthermore, the core aniline structure is a fundamental building block in agrochemicals; for instance, the plant growth regulator flumetralin shares the N-trifluoroethyl aniline motif . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

HLKVJMIYZLFETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Ammoniation Route

One classical approach to preparing chlorinated trifluoroethyl anilines involves sequential halogenation and ammoniation reactions starting from trifluoromethyl-substituted aromatic precursors.

  • Halogenation : Elementary chlorine reacts with 4-chlorotrifluoromethylbenzene under catalysis by a composite catalyst consisting of powdered iron and anhydrous ferric chloride. This reaction proceeds without solvent at 50–150 °C, yielding chlorinated intermediates such as 2,6-dichlorotrifluoromethylbenzene with high selectivity and yield.
  • Ammoniation : The chlorinated intermediate is then subjected to ammoniation in a high-pressure vessel with aqueous ammonia to introduce the amino group, converting the dichloride to the corresponding aniline derivative.

This method is noted for its simplicity, cost-effectiveness, and environmentally friendly profile due to the absence of organic solvents during halogenation and the use of readily available raw materials.

Step Reagents/Conditions Outcome Notes
Halogenation Cl2, Fe/FeCl3 catalyst, 50–150 °C, no solvent 2,6-Dichlorotrifluoromethylbenzene High yield, selective chlorination
Ammoniation Aqueous NH3, high pressure, moderate temp 2-Chloro-6-(2,2,2-trifluoroethyl)aniline Efficient amino substitution

Reductive Dechlorination of Nitro or Amino Precursors

Another robust synthetic strategy involves the reductive dechlorination of nitro- or amino-substituted chlorotrifluoromethylbenzenes.

  • Starting from 2-nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene, catalytic hydrogenation is performed in the presence of acid acceptors (e.g., sodium hydroxide, triethylamine) and hydrogenation catalysts such as palladium on carbon or Raney nickel.
  • The reaction is conducted in inert solvents like methanol or ethanol under hydrogen pressure (5–250 bar) and temperatures ranging from 15 °C to 200 °C.
  • This process selectively reduces the nitro group or facilitates dechlorination while preserving the trifluoroethyl moiety, yielding the target this compound with yields up to 78% reported.

The versatility of acid acceptors and solvents allows fine-tuning of reaction conditions for optimal yield and purity.

Parameter Details
Starting material 2-Nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene
Catalyst Pd/C (5% Pd), Raney Ni
Acid acceptors NaOH, triethylamine, tertiary amines
Solvents Methanol, ethanol, toluene
Temperature 15–200 °C
Hydrogen pressure 5–250 bar
Yield Up to 78%

Grignard Reagent-Based Synthesis of Trifluoroethyl Amines

A more recent and flexible synthetic approach involves the use of Grignard reagents for the installation of the trifluoroethyl group on halogenated anilines.

  • Aromatic halides or N,O-acetals bearing trifluoromethyl groups are reacted with alkyl Grignard reagents (e.g., methylmagnesium bromide, isopropylmagnesium chloride) to form α-substituted trifluoroethyl amines.
  • This method tolerates various functional groups including esters, triazoles, and morpholino substituents, enabling the synthesis of diverse trifluoroethyl aniline derivatives.
  • Electron-deficient and moderately electron-rich anilines react efficiently, while electron-rich derivatives show slower conversion and lower yields.
  • Sterically hindered nucleophiles such as tert-butylmagnesium chloride can also be employed, demonstrating the method’s broad scope.

This approach allows for the tailored synthesis of this compound analogs with potential for further functionalization.

Grignard Reagent Substrate Type Yield Range Notes
MeMgBr, i-PrMgCl, t-BuMgCl Halogenated anilines, N,O-acetals Moderate to excellent Steric hindrance affects yield
Reaction conditions Typically mild heating, inert atmosphere - Compatible with various functional groups

Etherification and Subsequent Functionalization

A patented method describes the synthesis of trifluoroethyl-substituted anilines via etherification of 2-chloro-4-aminophenol followed by further functionalization.

  • 2-Chloro-4-aminophenol is dissolved in dimethylformamide with potassium hydroxide or sodium hydroxide.
  • Perfluoromethyl vinyl ether gas is slowly introduced, and the mixture is heated to 40 °C for 4 hours to form 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethyl)ethoxy)aniline.
  • This intermediate undergoes further reaction with 2,6-difluorophenylacetonitrile and ammonium acetate at 80 °C for 12 hours to yield functionalized trifluoroethyl aniline derivatives.
  • Purification is achieved by extraction, washing, drying, and column chromatography.

This method emphasizes controlled gas-phase fluorination and subsequent nucleophilic substitution, providing a route to complex trifluoroethyl anilines under mild conditions.

Step Reagents/Conditions Product Notes
S1 2-Chloro-4-aminophenol, DMF, KOH/NaOH, perfluoromethyl vinyl ether, 40 °C, 4 h 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethyl)ethoxy)aniline Gas-phase vinyl ether addition
S2 Intermediate, 2,6-difluorophenylacetonitrile, ammonium acetate, DMF, 80 °C, 12 h N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethyl)phenyl]-2,6-difluorobenzamidine Subsequent functionalization

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield/Remarks
Halogenation & Ammoniation Chlorination → ammoniation Cl2, Fe/FeCl3 catalyst, aqueous NH3 50–150 °C (halogenation), high pressure (ammoniation) High yield, simple, eco-friendly
Reductive Dechlorination Catalytic hydrogenation Pd/C or Raney Ni, acid acceptors 15–200 °C, 5–250 bar H2, MeOH Up to 78% yield, selective
Grignard Reagent Synthesis Nucleophilic substitution Alkyl MgX reagents Mild heating, inert atmosphere Moderate to excellent yields
Etherification + Functionalization Vinyl ether addition + substitution KOH/NaOH, perfluoromethyl vinyl ether, ammonium acetate 40 °C and 80 °C, DMF solvent Mild conditions, complex derivatives

This comprehensive overview integrates diverse synthetic strategies for this compound, highlighting their mechanistic basis, reaction conditions, catalysts, and yields. Each method offers distinct advantages depending on the desired scale, functional group tolerance, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation reaction, the compound undergoes a cascade diazotization/N-trifluoroethylation process . The presence of the trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Chloro-6-(trifluoromethyl)aniline, differing in substituents, molecular weight, and functional groups. Key differences are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-6-(trifluoromethyl)aniline 433-94-3 C₇H₅ClF₃N 195.57 Cl (position 2), -CF₃ (position 6), -NH₂ (position 1)
2-Chloro-6-nitro-4-(trifluoromethyl)aniline 57729-79-0 C₇H₄ClF₃N₂O₂ 240.57 Cl (position 2), -CF₃ (position 4), -NO₂ (position 6), -NH₂ (position 1)
2-(2-Chloro-6-fluorophenyl)aniline 1872215-75-2 C₁₂H₉ClFN 221.66 Biphenyl core with -Cl (position 2), -F (position 6), -NH₂ (position 1)
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline 1598429-82-3 C₉H₈F₅NO 241.16 -OCH₂CF₂ (position 2), -CF₃ (position 6), -NH₂ (position 1)
2-Ethyl-6-methylaniline 24549-06-2 C₉H₁₃N 135.21 -C₂H₅ (position 2), -CH₃ (position 6), -NH₂ (position 1)

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

  • Key Differences: The addition of a nitro (-NO₂) group at position 6 increases molecular weight (240.57 g/mol) and introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce solubility in non-polar solvents compared to the parent compound .
  • Applications : Likely used in high-energy materials or dyes due to the nitro group’s explosive and chromophoric properties .

2-(2-Chloro-6-fluorophenyl)aniline

  • Key Differences : A biphenyl structure with -Cl and -F substituents replaces the -CF₃ group. The fluorine atom’s smaller size and higher electronegativity may improve metabolic stability in drug candidates compared to -CF₃ .

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline

  • Key Differences : The -OCH₂CF₂ group introduces oxygen and additional fluorine atoms, increasing hydrophobicity and resistance to enzymatic degradation. The molecular weight (241.16 g/mol) is the highest among the analogs .
  • Applications: Potential use in fluorinated polymers or bioactive molecules requiring prolonged half-lives .

2-Ethyl-6-methylaniline

  • Key Differences : Alkyl substituents (-C₂H₅ and -CH₃) replace halogen/fluorinated groups, reducing molecular weight (135.21 g/mol) and electron-withdrawing effects. This structure is more lipophilic and less reactive in polar reactions .
  • Applications : Intermediate in surfactant or corrosion inhibitor synthesis .

Electronic and Steric Effects of Substituents

  • Electron-Withdrawing Groups (-CF₃, -NO₂, -Cl): Increase acidity of the -NH₂ group and direct electrophilic substitution to meta/para positions.
  • Electron-Donating Groups (-OCH₂CF₂, -C₂H₅) : Reduce reactivity but improve solubility in organic solvents.
  • Steric Effects : Bulky groups like -OCH₂CF₂ or biphenyl systems may hinder reaction kinetics, as seen in and .

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